molecular formula C8H9ClN2 B13939001 2-Chloro-5-cyclopropyl-4-pyridinamine

2-Chloro-5-cyclopropyl-4-pyridinamine

Cat. No.: B13939001
M. Wt: 168.62 g/mol
InChI Key: CYWLWTAUILHMDK-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropyl-4-pyridinamine is an organic compound with the molecular formula C8H9ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropyl-4-pyridinamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4-nitropyridine with cyclopropylamine under reducing conditions can yield the desired product . The reaction typically requires a catalyst and a suitable solvent to facilitate the process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropyl-4-pyridinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a nitro or hydroxyl derivative.

Scientific Research Applications

2-Chloro-5-cyclopropyl-4-pyridinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropyl-4-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-cyclopropyl-4-pyridinamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds with specific biological or material properties.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-5-cyclopropylpyridin-4-amine

InChI

InChI=1S/C8H9ClN2/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

CYWLWTAUILHMDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2N)Cl

Origin of Product

United States

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